Cas no 1227954-71-3 (3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid)

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid is a specialized organic compound with notable structural and chemical properties. It features a trifluoromethyl substituent on the pyridin-2-yl ring, enhancing its stability and reactivity. This compound exhibits high specificity in various chemical reactions, making it valuable in pharmaceutical and research applications. Its unique 1,4-diazepan-1-yl group contributes to its versatile reactivity, allowing for a wide range of synthetic transformations.
3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid structure
1227954-71-3 structure
Product name:3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid
CAS No:1227954-71-3
MF:C14H18F3N3O2
Molecular Weight:317.306833744049
MDL:MFCD12545992
CID:4579253

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid 化学的及び物理的性質

名前と識別子

    • 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
    • 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid
    • 1H-1,4-Diazepine-1-propanoic acid, hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-
    • 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid
    • MDL: MFCD12545992
    • インチ: 1S/C14H18F3N3O2/c15-14(16,17)11-2-3-12(18-10-11)20-6-1-5-19(8-9-20)7-4-13(21)22/h2-3,10H,1,4-9H2,(H,21,22)
    • InChIKey: YHFYRJDMKKEICZ-UHFFFAOYSA-N
    • SMILES: N1(CCC(O)=O)CCCN(C2=NC=C(C(F)(F)F)C=C2)CC1

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
AS-9806-100MG
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
1227954-71-3 >90%
100mg
£146.00 2023-09-08
TRC
T067865-1000mg
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid
1227954-71-3
1g
$ 1025.00 2022-06-03
Apollo Scientific
PC300722-1g
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid
1227954-71-3
1g
£231.00 2023-09-02
Matrix Scientific
088703-1g
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
1227954-71-3
1g
$500.00 2023-09-08
Matrix Scientific
088703-5g
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
1227954-71-3
5g
$1575.00 2023-09-08
Key Organics Ltd
AS-9806-1MG
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
1227954-71-3 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
AS-9806-50MG
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
1227954-71-3 >90%
50mg
£102.00 2023-09-08
Apollo Scientific
PC300722-5g
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid
1227954-71-3
5g
£825.00 2023-09-02
Apollo Scientific
PC300722-10g
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]homopiperazin-1-yl}propanoic acid
1227954-71-3
10g
£1155.00 2023-09-02
Key Organics Ltd
AS-9806-5MG
3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid
1227954-71-3 >90%
5mg
£46.00 2023-09-08

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid 関連文献

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acidに関する追加情報

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid (CAS No. 1227954-71-3): An Overview of Its Structure, Properties, and Applications

3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid (CAS No. 1227954-71-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its distinct chemical properties and biological activities.

The molecular structure of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid is composed of a central diazepane ring, which is a seven-membered nitrogen-containing heterocycle. This ring is substituted with a trifluoromethylpyridine moiety at the 5-position and a propanoic acid group at the 3-position. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as enhanced lipophilicity and improved metabolic stability.

In recent years, the study of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated that it can modulate the activity of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.

The pharmacological profile of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid has been extensively investigated in both in vitro and in vivo models. In vitro assays have revealed that it possesses significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, preliminary clinical trials have shown that it can effectively reduce pain perception in animal models without causing significant side effects.

The synthetic route to produce 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid involves several steps, including the formation of the diazepane ring and the introduction of the trifluoromethylpyridine moiety. The synthesis typically starts with the reaction of an appropriate amine with a trifluoromethylated pyridine derivative to form the intermediate diazepane ring. Subsequent steps involve functionalization to introduce the propanoic acid group. The overall process is highly optimized to ensure high yields and purity of the final product.

The biological activity of 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-yl}propanoic Acid has been further explored through computational methods such as molecular docking and molecular dynamics simulations. These studies have provided insights into the binding interactions between the compound and its target proteins, helping to elucidate its mechanism of action. For example, molecular docking studies have shown that it binds to specific pockets within GPCRs with high affinity, thereby modulating their activity.

In addition to its therapeutic potential, 3-{4-5-(Trifluoromethyl)pyridin-2-yl-1,4-diazepan-1-y l}propanoic Acid has also been studied for its use as a tool compound in basic research. Its ability to selectively modulate specific biological pathways makes it valuable for investigating cellular processes and signaling mechanisms. Researchers have used this compound to study the role of GPCRs in various physiological processes and diseases.

The safety profile of 3-{4 -5-(Trifluoromethyl)pyridin -2 - yl - 1 , 4 - diazepan - 1 - yl }propanoic Acid strong > has been evaluated through extensive toxicity studies . These studies have shown that it exhibits low toxicity at therapeutic doses , making it suitable for further development as a pharmaceutical agent . However , ongoing research is necessary to fully understand its long-term effects and potential side effects . p > < p > In conclusion ,< strong > 3 - { 4 - 5 -( Trifluoromethyl ) pyridin - 2 - yl - 1 , 4 - diazepan - 1 - yl } propanoic Acid strong > ( CAS No . 1227954 - 71 - 3 ) represents an important molecule with significant potential in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its promising biological activities , make it an attractive candidate for further investigation and development as a therapeutic agent . As research in this area continues to advance , it is likely that new applications and insights will emerge , further highlighting the importance of this compound in modern drug discovery efforts . p > article > response >

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD